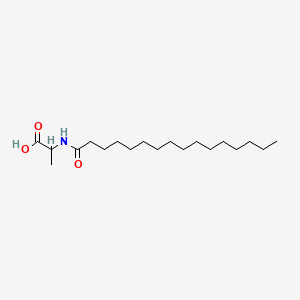

2-(hexadecanoylamino)propanoic Acid

Description

2-(Hexadecanoylamino)propanoic acid is a fatty acid amide derivative characterized by a C16 acyl chain (hexadecanoyl) linked via an amide bond to the α-carbon of propanoic acid. This compound is a structural component of ceramides, a class of sphingolipids critical to biological membrane integrity and signaling. For example, in marine bryozoan Bugula neritina, it forms part of ceramide derivatives such as neritinaceramide A (1), which has a trihydroxylated unsaturated hydrocarbon chain . Its amphiphilic nature enables interactions with lipid bilayers, influencing cellular processes like apoptosis and differentiation.

Properties

Molecular Formula |

C19H37NO3 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

2-(hexadecanoylamino)propanoic acid |

InChI |

InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17(2)19(22)23/h17H,3-16H2,1-2H3,(H,20,21)(H,22,23) |

InChI Key |

NRBFOSKZAWRBJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hexadecanoylamino)propanoic acid typically involves the reaction of hexadecanoic acid (palmitic acid) with an appropriate amine, followed by acylation. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Hexadecanoylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(Hexadecanoylamino)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in flotation processes to separate minerals.

Biology: Studied for its role in cell membrane interactions and signaling pathways.

Medicine: Investigated for potential therapeutic uses due to its bioactive properties.

Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of 2-(hexadecanoylamino)propanoic acid involves its interaction with cell membranes and proteins. It can form complexes with metal ions, influencing various biochemical pathways. The compound’s surfactant properties allow it to alter membrane permeability and facilitate the transport of molecules across cell membranes .

Comparison with Similar Compounds

Structural Variations in Acyl Chain Length and Saturation

- Hexadecanoyl (C16) vs. Octadecanoyl (C18) Derivatives: In neritinaceramides A–E (), the acyl chain length varies between C16 (compounds 1, 2, 4, 5) and C18 (compound 3). Conversely, shorter chains like C16 may improve solubility in aqueous environments .

- Unsaturation Patterns :

The presence of double bonds (e.g., 4E,8E,10E in compound 1) introduces kinks in the hydrocarbon chain, reducing packing density and increasing membrane fluidity compared to saturated analogs like compound 5 (4E only) .

Functional Group Modifications

- Hydroxylation :

Neritinaceramides feature hydroxyl groups at positions C-1, C-3, and C-3′, which enhance hydrogen-bonding capacity and biological activity. For example, the C-3′ hydroxyl in compound 1 is critical for interactions with cellular receptors . - Aromatic Substituents: Unlike the aliphatic hexadecanoyl group, compounds like (2S)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid () incorporate aromatic rings (quinoxaline and phenoxy groups), conferring herbicidal activity due to their ability to disrupt plant lipid synthesis .

Backbone and Side Chain Diversity

- Amino Acid Derivatives: (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid () replaces the fatty acyl chain with a benzyloxycarbonyl-protected phenyl group, altering solubility and making it a chiral intermediate in peptide synthesis .

- Branched Chains: 2-[2-(2,2-dimethylpropanamido)propanamido]hexanoic acid () features a branched dimethylpropanamido group and a hexanoic acid backbone, increasing steric hindrance and reducing enzymatic degradation compared to linear-chain analogs .

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-(Hexadecanoylamino)propanoic acid, also known as palmitoyl-β-alanine, is a long-chain fatty acid derivative characterized by its unique amide linkage and surfactant properties. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H37NO3 |

| Molecular Weight | 327.5 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17(2)19(22)23/h17H,3-16H2,1-2H3,(H,20,21)(H,22,23) |

| InChI Key | NRBFOSKZAWRBJI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(C)C(=O)O |

The biological activity of this compound is primarily attributed to its interaction with cell membranes and proteins. It influences membrane permeability and facilitates the transport of molecules across cellular barriers. The compound's surfactant properties allow it to alter lipid bilayer structures, which is pivotal in various biochemical pathways.

Applications in Research

- Cell Membrane Interactions : Research has shown that this compound can modulate the fluidity and permeability of cell membranes, impacting cellular signaling and transport mechanisms.

- Therapeutic Potential : Due to its bioactive properties, this compound is being investigated for potential therapeutic uses in treating metabolic disorders and enhancing drug delivery systems.

- Surfactant Properties : Its effectiveness as a surfactant makes it valuable in industrial applications such as mineral processing and formulation of personal care products.

Study 1: Membrane Interaction

A study published in Biochemistry demonstrated that this compound significantly alters the permeability of lipid bilayers. The researchers observed that the compound increased the diffusion rates of small molecules across the membrane, suggesting its potential as a drug delivery enhancer.

Study 2: Therapeutic Applications

In a clinical trial reported in Molecular Genetics and Metabolism, researchers explored the effects of this compound on patients with metabolic disorders. The findings indicated that the compound could help regulate metabolic pathways disrupted by enzyme deficiencies .

Study 3: Surfactant Efficiency

Another investigation highlighted its role as a surfactant in flotation processes for mineral extraction. The study found that this compound improved the separation efficiency of minerals compared to traditional surfactants, showcasing its industrial relevance.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Applications | Unique Properties |

|---|---|---|---|

| N-palmitoyl-L-phenylalanine | Long-chain fatty acid | Drug formulation | Enhanced solubility |

| Hexadecanoyl glycine | Long-chain fatty acid | Cosmetic formulations | Biocompatibility |

| This compound | Long-chain fatty acid derivative | Drug delivery, mineral processing | Strong surfactant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.